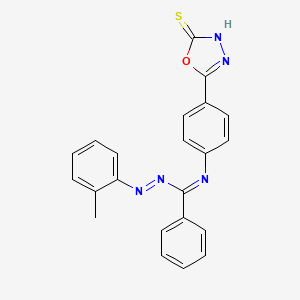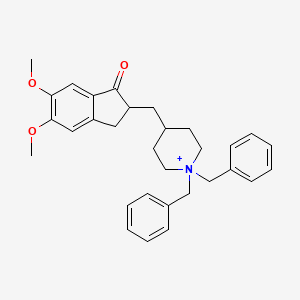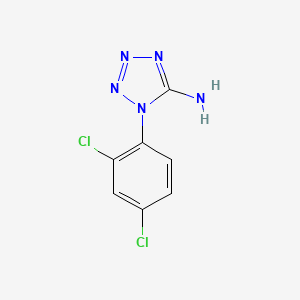
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furobenzodioxin moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Coumarin derivatives: These compounds also contain a furobenzodioxin moiety and have been investigated for their biological properties.
Uniqueness
Piperazine, 4-methyl-1-((7-methylfuro(2,3-f)-1,4-benzodioxin-8-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
102517-08-8 |
|---|---|
Fórmula molecular |
C17H19ClN2O4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(7-methylfuro[3,2-h][1,4]benzodioxin-8-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-11-12-3-4-13-16(22-10-9-21-13)15(12)23-14(11)17(20)19-7-5-18(2)6-8-19;/h3-4,9-10H,5-8H2,1-2H3;1H |
Clave InChI |
NRKVDHPRMFXMAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC3=C2OC=CO3)C(=O)N4CCN(CC4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)



![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)





